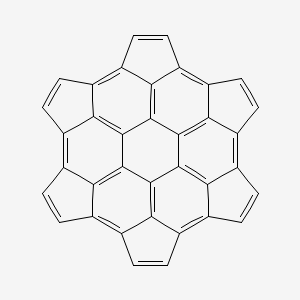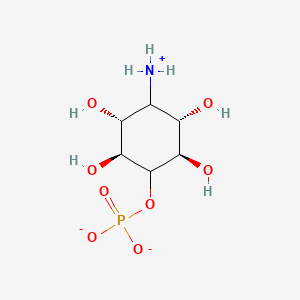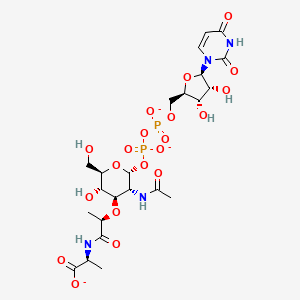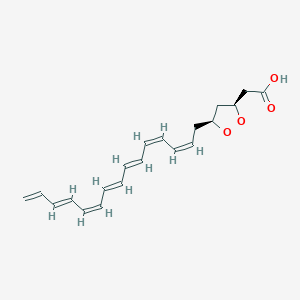
Mycangimycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycangimycin is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Mycangimycin, known for its unique 3,5-disubstituted-1,2-dioxolane ring, displays promising anti-fungal and antimalarial activities. Nguyen, Ferrié, and Figadère (2016) explored methods to synthesize these 3,5-disubstituted 1,2-dioxolanes. Their research is pivotal in understanding the chemical properties and potential modifications of mycangimycin, which could enhance its application in various medical treatments (Nguyen, Ferrié, & Figadère, 2016).
Antimicrobial and Antifungal Applications
Mycocins, similar in function to mycangimycin, have been studied for their inhibitory effects on fungi, bacteria, parasites, and viruses. Their low toxicity and minimal resistance make them potential candidates for antimicrobial applications. Nascimento et al. (2020) highlighted the potential of mycocins as epidemiological markers and in vaccine development, indicating a possible parallel in the application of mycangimycin (Nascimento et al., 2020).
Potential in Agricultural Applications
Tetramycin, a novel polyene macrolide antibiotic with similarities to mycangimycin, has shown strong activity against a broad spectrum of fungi. Gao et al. (2018) researched its biochemical action on Colletotrichum scovillei, demonstrating its potential for future agricultural use. This suggests a similar potential for mycangimycin in agriculture, particularly in controlling fungal infections in crops (Gao et al., 2018).
Propiedades
Nombre del producto |
Mycangimycin |
|---|---|
Fórmula molecular |
C20H24O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-[(3S,5S)-5-[(2Z,4Z,6E,8E,10Z,12E)-pentadeca-2,4,6,8,10,12,14-heptaenyl]dioxolan-3-yl]acetic acid |
InChI |
InChI=1S/C20H24O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-19(24-23-18)17-20(21)22/h2-14,18-19H,1,15-17H2,(H,21,22)/b4-3+,6-5-,8-7+,10-9+,12-11-,14-13-/t18-,19-/m0/s1 |
Clave InChI |
JSGYAPYVMBOAFU-MXUCQTDSSA-N |
SMILES isomérico |
C=C/C=C/C=C\C=C\C=C\C=C/C=C\C[C@H]1C[C@H](OO1)CC(=O)O |
SMILES canónico |
C=CC=CC=CC=CC=CC=CC=CCC1CC(OO1)CC(=O)O |
Sinónimos |
mycangimycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl]pent-2-en-1-yl diphosphate](/img/structure/B1261329.png)
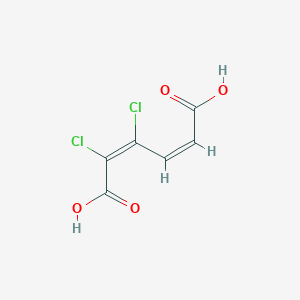
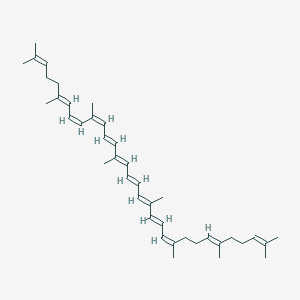
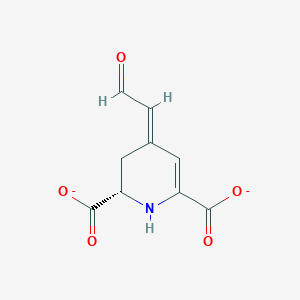
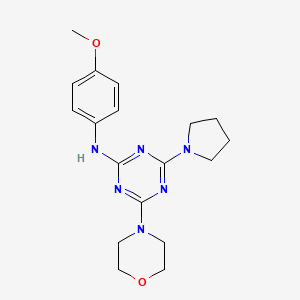
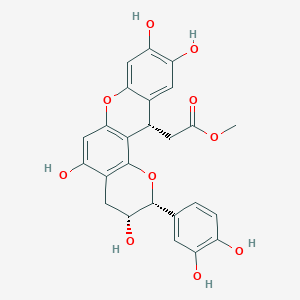
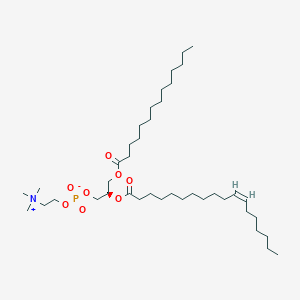
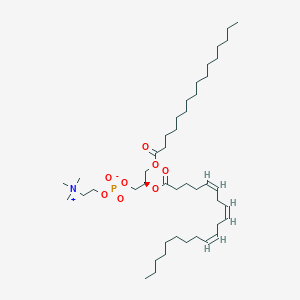
![(2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1261338.png)
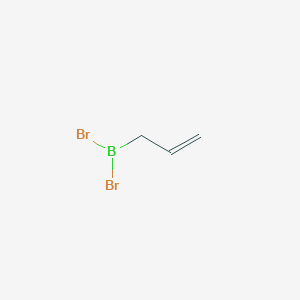
![Acetic acid, 2-[3-(4-chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-, methyl ester](/img/structure/B1261345.png)
